

Physical and chemical properties of D-Fructose-13C3-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Fructose-13C3-1*

Cat. No.: *B12384721*

[Get Quote](#)

An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic fate of D-Fructose-1,2,3-¹³C₃. This isotopically labeled monosaccharide is a crucial tool for researchers, scientists, and professionals in drug development, particularly in the fields of metabolic research and tracer studies.

Physicochemical Properties

D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-Fructose, where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, allowing it to be traced and distinguished from its endogenous, unlabeled counterpart in biological systems.

General Properties

The physical and chemical properties of D-Fructose-1,2,3-¹³C₃ are expected to be very similar to those of unlabeled D-Fructose, with the primary difference being its molecular weight.

Property	Value	Source
Synonyms	D-(-)-Fructose-1,2,3- ¹³ C ₃ , D-Levulose-1,2,3- ¹³ C ₃	[1]
Molecular Formula	C ₃ ¹³ C ₃ H ₁₂ O ₆	[1]
Molecular Weight	183.13 g/mol	
Appearance	White crystalline solid	[2]
Odor	Odorless	[2]
Taste	Sweet	[2]

Solubility

Solvent	Solubility
Water	Good
Ethanol	Soluble
Ether	Insoluble

Note: Specific solubility data for D-Fructose-1,2,3-¹³C₃ is not readily available. The information provided is based on the known solubility of unlabeled D-Fructose.

Spectroscopic Data

Isotopic labeling at the C1, C2, and C3 positions will result in distinct shifts and splitting patterns in the ¹³C NMR spectrum compared to the unlabeled compound. The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight.

Technique	Expected Observations
¹³ C NMR	Signals for C1, C2, and C3 will be significantly enhanced and will exhibit ¹³ C- ¹³ C coupling. Chemical shifts will be similar to unlabeled fructose.
¹ H NMR	The proton spectrum will be more complex due to ¹ H- ¹³ C coupling for protons attached to or near the labeled carbons.
Mass Spectrometry	The molecular ion peak will be observed at m/z corresponding to 183.13 (for [M] ⁺), with other fragmentation patterns being influenced by the positions of the heavy carbons.

Experimental Protocols

D-Fructose-1,2,3-¹³C₃ is primarily used as a tracer in metabolic studies. The following are generalized protocols for its use and analysis.

Synthesis and Purification of Isotopically Labeled Fructose

While a specific protocol for the synthesis of D-Fructose-1,2,3-¹³C₃ is not detailed in the provided search results, general methods for the synthesis of isotopically labeled sugars involve either enzymatic or chemical approaches.

General Synthetic Approach:

- Starting Material: A commercially available ¹³C-labeled precursor, such as ¹³C-labeled glucose or a smaller labeled fragment.
- Enzymatic or Chemical Conversion: Utilization of specific enzymes (e.g., isomerases) or a series of chemical reactions to convert the labeled precursor into the desired labeled fructose.

- Purification: The synthesized D-Fructose-1,2,3-¹³C₃ is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to separate it from reactants and byproducts.

Quantification and Analysis

The analysis of D-Fructose-1,2,3-¹³C₃ and its metabolites is crucial for tracer studies.

2.2.1. Sample Preparation from Biological Matrices:

- Extraction: Metabolites are extracted from cells, tissues, or biofluids using a solvent system, often a mixture of methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites.
- Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugars are often derivatized to increase their volatility.

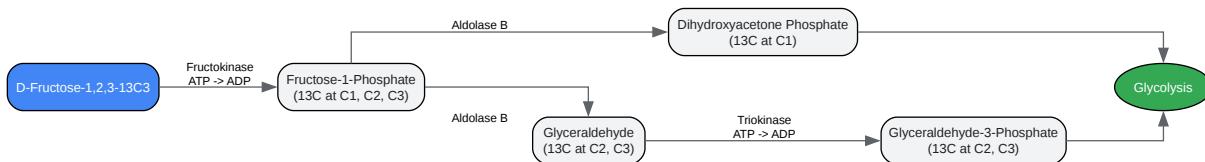
2.2.2. Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the position and extent of isotopic labeling in metabolites. It can be used to trace the fate of the ¹³C atoms from fructose as it is metabolized.
 - Protocol Outline:
 - Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D₂O).
 - Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
 - Analyze the spectra to identify ¹³C-labeled metabolites and determine the isotopic enrichment at specific carbon positions.
- Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is highly sensitive for detecting and quantifying isotopically labeled compounds.
 - Protocol Outline:

- Separate the metabolites using either GC or LC.
- Introduce the separated compounds into the mass spectrometer.
- Monitor for the specific mass-to-charge ratio (m/z) of D-Fructose-1,2,3-¹³C₃ and its expected metabolites to determine their abundance.

Metabolic Pathway

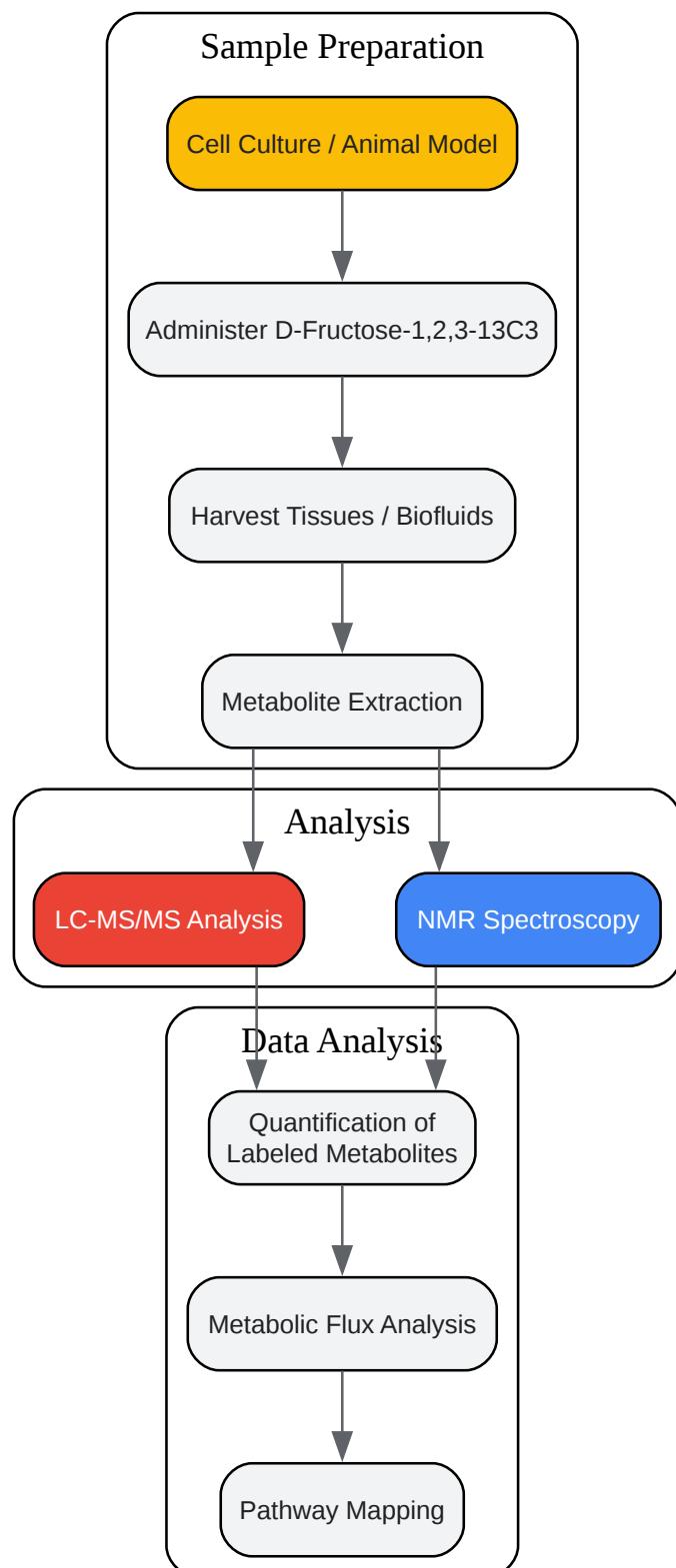
In biological systems, particularly in the liver, fructose is metabolized through a specific pathway known as fructolysis. The use of D-Fructose-1,2,3-¹³C₃ allows for the precise tracing of the carbon backbone through this pathway.


Fructolysis Pathway

- Phosphorylation: Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate.
- Cleavage: Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
- Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters glycolysis.

The ¹³C labels from D-Fructose-1,2,3-¹³C₃ will be incorporated into these glycolytic intermediates and can be further traced into downstream metabolic pathways such as gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

Visualization of Fructose Metabolism


The following diagram illustrates the initial steps of fructose metabolism and how the ¹³C labels from D-Fructose-1,2,3-¹³C₃ would be distributed.

[Click to download full resolution via product page](#)

Fructose Metabolism Pathway

This workflow diagram illustrates the experimental process for a typical tracer study using D-Fructose-1,2,3-¹³C₃.

[Click to download full resolution via product page](#)

Experimental Workflow for Tracer Studies

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of D-Fructose-13C3-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384721#physical-and-chemical-properties-of-d-fructose-13c3-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com